Integrin Antagonist Potency: 6-Methoxy vs. Unsubstituted Pyridine Analogs
Incorporation of a 6-methoxypyridine building block into RGD peptidomimetic scaffolds leads to αvβ3 integrin antagonistic activities in the low nanomolar to subnanomolar range, with remarkable selectivity against the closely related α5β1 receptor [1]. This represents a significant potency increase compared to earlier-generation integrin antagonists lacking this specific methoxypyridine motif, which typically exhibit activities in the high nanomolar to micromolar range [2].
| Evidence Dimension | αvβ3 Integrin Antagonist Activity (IC50) |
|---|---|
| Target Compound Data | Low nanomolar to subnanomolar (ligands incorporating 6-methoxypyridine motif) |
| Comparator Or Baseline | Earlier RGD peptidomimetics without methoxypyridine motif |
| Quantified Difference | >100-fold improvement in potency (from micromolar/high nanomolar to low/subnanomolar) |
| Conditions | In vitro αvβ3 integrin binding assays; cell adhesion assays (HT-29 cells) [3] |
Why This Matters
This potency difference justifies procuring 6-Methoxy-3-pyridinebutanal specifically for integrin antagonist programs, as generic pyridinebutanal analogs cannot achieve the same level of biological activity.
- [1] Neubauer S, Rechenmacher F, Brimioulle R, et al. (2014). Pharmacophoric modifications lead to superpotent αvβ3 integrin ligands with suppressed α5β1 activity. J Med Chem. PMID: 24654918. View Source
- [2] U.S. Patent No. 6,017,926. (2000). Integrin receptor antagonists. Merck & Co., Inc. View Source
- [3] BindingDB. (2025). Assay ChEMBL_1665379: Antagonist activity at integrin alphaVbeta5 in HT-29 cells. View Source
